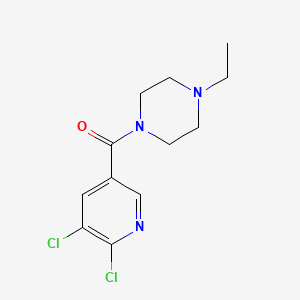
5,6-Dichloro-N-isobutylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-N-isobutylnicotinamide is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with chlorine atoms at the 5 and 6 positions and an isobutyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-isobutylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the isobutyl group. One common method includes:
Chlorination: Nicotinamide is treated with chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated nicotinamide is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutyl group at the nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-N-isobutylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide ring.
Reduction: Reduced forms of the compound with hydrogen atoms replacing the chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Dichloro-N-isobutylnicotinamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-N-isobutylnicotinamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloronicotinamide: Lacks the isobutyl group, making it less hydrophobic.
N-isobutylnicotinamide: Lacks the chlorine atoms, affecting its reactivity and biological activity.
5,6-Dichloro-N-methylnicotinamide: Contains a methyl group instead of an isobutyl group, altering its steric and electronic properties.
Uniqueness
5,6-Dichloro-N-isobutylnicotinamide is unique due to the presence of both chlorine atoms and the isobutyl group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(2)4-14-10(15)7-3-8(11)9(12)13-5-7/h3,5-6H,4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFHRMZMNLMLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7807143.png)

![4-[(2-Chloro-4-fluorophenyl)methoxy]aniline](/img/structure/B7807157.png)



![3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807188.png)


![3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807204.png)

![4-[(3-Phenylpropanamido)methyl]benzoic acid](/img/structure/B7807209.png)
